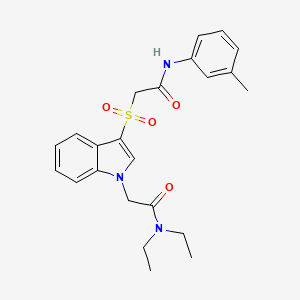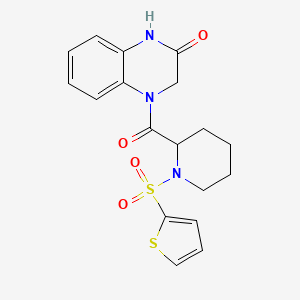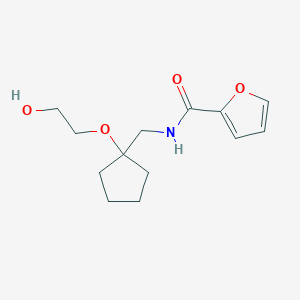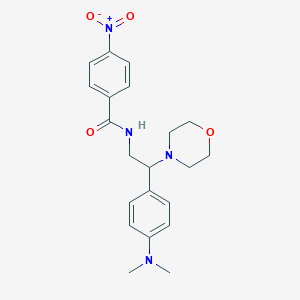
2-Cyclohexanesulfonyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexanesulfonyl-phenylamine, also known as CHS-PhNH2, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexanesulfonyl-phenylamine is represented by the formula C12H17NO2S. Its InChI Code is 1S/C12H17NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 .Physical And Chemical Properties Analysis
2-Cyclohexanesulfonyl-phenylamine has a molecular weight of 239.34. It is a solid at room temperature and should be stored in a refrigerator. .Applications De Recherche Scientifique
1. Synthesis and Photophysical Properties
A study by Zhou et al. (2012) investigated water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-cyclohexanediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, useful for sensing Cu2+ in water and living cells.
2. Antimicrobial Properties
Shoaib (2019) explored cyclohexane derivatives for potential antimicrobial agents. The study focused on the reaction of a cyclohexane derivative with 4-toluene sulfonyl chloride, showing effectiveness against Gram-negative bacteria.
3. Catalytic Applications
A study by Trzeciak et al. (2008) used cyclohexyldiamine-modified glycidyl methacrylate polymer to encapsulate Pd(0) nanoparticles. This new catalyst was effective for the Suzuki–Miyaura cross-coupling reaction, demonstrating the utility of cyclohexane derivatives in catalysis.
4. Radical Ring Opening and Oxygen Adduct Formation
Wimalasena et al. (2001) found that N-cyclopropyl-N-phenylamine converts into N-(1,2-dioxolan-3-yl)-N-phenylamine under aerobic conditions. This discovery could have implications for the mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).
5. Use in Organic Synthesis
Research by Flynn, Zabrowski, & Nosal (1992) showed the use of a phenylsulfonyl derivative in atom-transfer radical cyclizations, offering a novel approach to synthesizing carbonyl or exo-methylene functionality-containing annulation products.
6. Organic Chemistry Experiments
Huang De-n (2013) discussed the use of sodium chloride in organic chemistry experiments, including the preparation of cyclohexene and purification of organic reagents such as phenylamine, highlighting the relevance of cyclohexane derivatives in educational and research settings (Huang De-n, 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Propriétés
IUPAC Name |
2-cyclohexylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNVBIKSUIFPRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexanesulfonyl-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

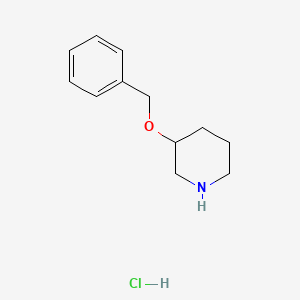
![(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2379568.png)
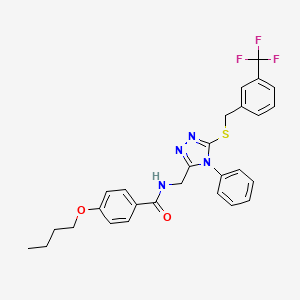
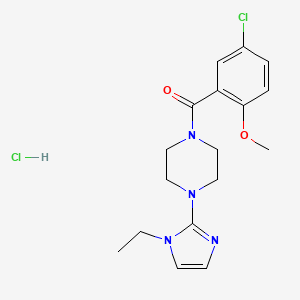
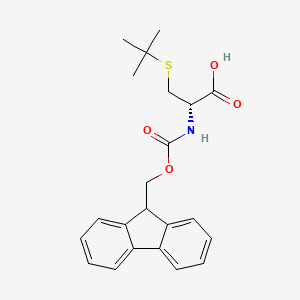
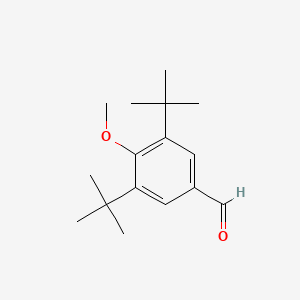
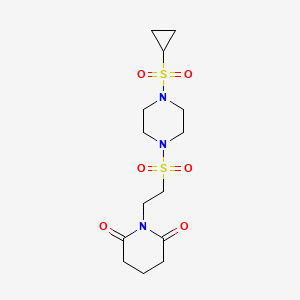

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)
